
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a pyrimidine ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, pyrimidine, and piperazine rings. These rings would likely be the key structural features of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, pyrimidine, and piperazine rings. These functional groups are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its thermal stability . The exact properties would need to be determined experimentally .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
The study of pharmacokinetics and metabolism provides insight into how compounds like (1-methyl-1H-1,2,3-triazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone are absorbed, distributed, metabolized, and excreted in biological systems. For instance, Sharma et al. (2012) explored the disposition of a similar dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, revealing that the compound is eliminated through both metabolism and renal clearance, with major routes of metabolism involving hydroxylation and amide hydrolysis Sharma et al., 2012.
Antimicrobial Activity
Studies on compounds with structural similarities to this compound have shown promising antimicrobial activities. Nagaraj et al. (2018) synthesized novel triazole analogues displaying significant inhibition against pathogenic bacteria, indicating potential for developing new antimicrobial agents Nagaraj et al., 2018.
Synthesis of Novel Compounds
Research into the synthesis of novel compounds provides a foundation for the development of new therapeutics. For example, the work by Abu‐Hashem et al. (2020) led to the creation of new heterocyclic compounds with anti-inflammatory and analgesic properties, showcasing the diverse therapeutic potentials of these chemical structures Abu‐Hashem et al., 2020.
Radiolabeled Compounds for Imaging
The synthesis of radiolabeled compounds for imaging purposes, such as the work by Wang et al. (2017) on [11C]HG-10-102-01 for imaging LRRK2 enzyme in Parkinson's disease, demonstrates the application of these compounds in neurology and the broader field of medical diagnostics Wang et al., 2017.
Orientations Futures
Propriétés
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N7O/c1-21-7-9(19-20-21)12(24)23-4-2-22(3-5-23)11-6-10(13(14,15)16)17-8-18-11/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWIFKAZLIYWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(tert-butyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2602007.png)
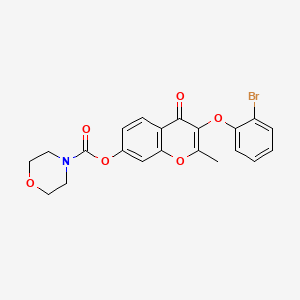
carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)



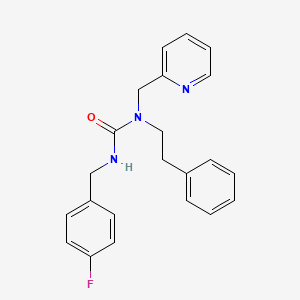
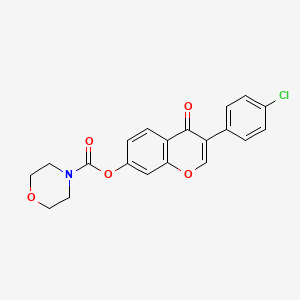
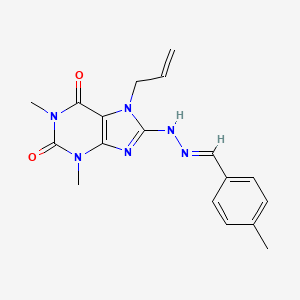
![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)
![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602020.png)
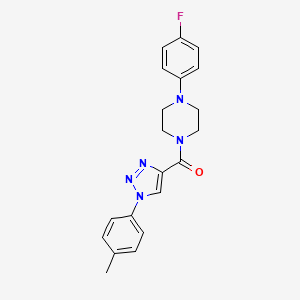
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2602025.png)
![2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B2602029.png)
